Home > Products > Screening Compounds P60816 > Solabegron Hydrochloride
Solabegron Hydrochloride -

Solabegron Hydrochloride

Catalog Number: EVT-8923581
CAS Number:
Molecular Formula: C23H24Cl2N2O3
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Solabegron hydrochloride is a chemical compound classified as a selective agonist for the beta-3 adrenergic receptor. It is primarily being developed for the treatment of overactive bladder and irritable bowel syndrome. The compound has shown potential in producing visceral analgesia through the release of somatostatin from adipocytes, indicating its role in modulating pain and gastrointestinal function .

Source and Classification

The compound is derived from a zwitterionic form, which is then converted into its hydrochloride salt. Solabegron hydrochloride belongs to the class of small molecule drugs, specifically targeting beta-3 adrenergic receptors, which are critical for regulating bladder function and gastrointestinal motility .

Synthesis Analysis

Methods and Technical Details

The synthesis of solabegron hydrochloride involves several steps, starting with the preparation of the zwitterion form. This zwitterion is subsequently converted into the hydrochloride salt under controlled conditions. The process includes purification steps to ensure the compound's quality and efficacy before it can be used in clinical applications .

Key Steps in Synthesis:

  1. Preparation of Zwitterion: The initial synthesis begins with creating a zwitterionic form of solabegron.
  2. Conversion to Hydrochloride: The zwitterion is then treated with hydrochloric acid to yield solabegron hydrochloride.
  3. Purification: The final product undergoes purification processes such as crystallization to achieve the desired purity levels .
Molecular Structure Analysis

Structure and Data

Solabegron hydrochloride has a molecular formula of C23H24Cl2N2O3C_{23}H_{24}Cl_{2}N_{2}O_{3} and a molar mass of approximately 410.90 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including amine, hydroxyl, and aromatic components. The InChIKey for solabegron hydrochloride is PMXCGBVBIRYFPR-FTBISJDPSA-N, which aids in its identification in chemical databases .

Structural Features:

  • Beta-3 Adrenergic Receptor Agonist: The compound's structure allows it to selectively bind to beta-3 adrenergic receptors, facilitating its therapeutic effects.
  • Functional Groups: Presence of chlorophenyl and hydroxyl groups enhances receptor affinity and selectivity.
Chemical Reactions Analysis

Types of Reactions

Solabegron hydrochloride can participate in various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group within the compound with another.

Common Reagents and Conditions

Reactions involving solabegron typically utilize oxidizing agents, reducing agents, and various catalysts depending on the desired transformation. The specific conditions for these reactions can vary widely based on target products.

Major Products Formed

The primary products from chemical reactions involving solabegron hydrochloride include its metabolites, which are studied for their pharmacological properties and potential therapeutic applications.

Mechanism of Action

Process and Data

Solabegron hydrochloride functions by selectively activating beta-3 adrenergic receptors located in various tissues, including the bladder and gastrointestinal tract. Upon binding to these receptors, it stimulates adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This cascade results in:

  • Bladder Relaxation: Facilitates bladder storage by relaxing detrusor muscle contractions.
  • Gastrointestinal Effects: Modulates enteric neuron activity, promoting somatostatin release which can alleviate pain associated with irritable bowel syndrome .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solabegron hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and certain organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Relevant pKa values indicate its ionization behavior in biological systems, influencing absorption and distribution characteristics .
Applications

Scientific Uses

Solabegron hydrochloride has several significant applications in research and clinical settings:

  • Pharmacology: Used as a model compound to study beta-3 adrenergic receptor agonists.
  • Clinical Trials: Undergoing evaluation for efficacy in treating overactive bladder and irritable bowel syndrome.
  • Biochemical Research: Investigated for its role in visceral analgesia mechanisms through somatostatin release from adipocytes .
Pharmacological Mechanisms of Action

β3-Adrenergic Receptor Agonism: Molecular Targets and Selectivity Profiling

Solabegron hydrochloride (chemical name: 3'-[(2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-[1,1'-biphenyl]-3-carboxylic acid hydrochloride) is a selective β3-adrenergic receptor (β3-AR) agonist with the molecular formula C₂₃H₂₃ClN₂O₃·HCl. It demonstrates high binding affinity for human β3-ARs, stimulating cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary (CHO) cells expressing human β3-ARs, yielding a half-maximal effective concentration (EC₅₀) of 22 ± 6 nM. This activity exhibits 90% intrinsic efficacy relative to the full agonist isoproterenol [1] [2] [9].

Receptor selectivity profiling reveals solabegron's preferential binding to β3-AR subtypes:

  • At concentrations ≤10,000 nM, solabegron elicits <10% activation of β1-AR or β2-AR subtypes [2].
  • Quantitative assessment shows solabegron has 21.3-fold greater selectivity for β3-AR over β1-AR and >362-fold selectivity over β2-AR [3].

Table 1: Selectivity Profile of β3-Adrenergic Agonists

Agonistβ3-AR EC₅₀ (nM)β1-AR Selectivity Ratioβ2-AR Selectivity Ratio
Solabegron2221.3>362
Mirabegron10.0517496
Vibegron2.13>7937>7937
RitobegronNot reported>12428.1

Data derived from functional cellular assays [3] [6].

Intracellular Signaling Pathways Mediated by β3-Adrenoceptor Activation

β3-AR activation by solabegron initiates both canonical and non-canonical signaling cascades:

Canonical cAMP-Dependent Pathway:

  • Gₛ protein-coupled receptor activation stimulates adenylate cyclase, elevating intracellular cAMP (4-6 fold increase from baseline) [1] [7].
  • cAMP activates protein kinase A (PKA), which phosphorylates:
  • Calcium-activated potassium channels (BKCa): Induces membrane hyperpolarization in smooth muscle cells [7].
  • Phospholamban: Enhances sarcoplasmic reticulum Ca²⁺ reuptake via SERCA pumps, reducing cytosolic Ca²⁺ [7].

Non-Canonical Pathways:

  • cAMP-Independent Smooth Muscle Relaxation: In human detrusor muscle, solabegron induces relaxation resistant to PKA inhibitors, suggesting alternative effectors [2].
  • Endothelial-Mediated Effects: In vascularized tissues, β3-AR agonism stimulates endothelial nitric oxide synthase (eNOS), generating nitric oxide (NO). NO promotes smooth muscle relaxation via cGMP-independent S-nitrosylation of contractile proteins [7].
  • Somatostatin Release: In gastrointestinal models, solabegron triggers somatostatin secretion from adipocytes and enteric neurons, indirectly modulating visceral sensitivity [4] [5].

Comparative Analysis with Other β3-Adrenergic Agonists

Solabegron distinguishes itself pharmacologically from clinically approved β3-AR agonists:

Receptor Selectivity:

  • Solabegron shows intermediate β3-AR selectivity (21.3- to >362-fold), exceeding mirabegron (496- to 517-fold) but less than vibegron (>7937-fold) [3] [6].
  • Unlike mirabegron (which exhibits 15% β2-AR activity at 10μM), solabegron demonstrates negligible off-target activity at β1/β2 receptors clinically [6].

Functional Responses to Receptor Density:

  • In low β3-AR density environments (simulated by reduced plasmid transfection), solabegron's intrinsic activity declines significantly, whereas vibegron maintains full efficacy [3].
  • This suggests solabegron's efficacy may be compromised in pathophysiological states involving β3-AR downregulation (e.g., severe bladder outlet obstruction) [3] [17].

Table 2: Pharmacological Properties of β3-Adrenergic Agonists

PropertySolabegronMirabegronVibegron
β3-AR EC₅₀ (nM)2210.02.13
Max. Efficacy (% IA)9080.499.2
cAMP ProductionModerateModerateHigh
Receptor Density DependencyHighModerateLow

IA = intrinsic activity relative to isoproterenol [1] [3] [6].

Impact on Visceral Smooth Muscle Relaxation: Bladder and Gastrointestinal Tract

Bladder Smooth Muscle:

  • In canine bladder strips, solabegron (≥100 nM) concentration-dependently inhibits acetylcholine-induced contractions, achieving 80–90% maximal relaxation. This effect is antagonized by β3-AR blocker SR59230A but unaffected by β1/β2 antagonists [2].
  • In vivo, solabegron (3 mg/kg IV) increases micturition threshold volume by 42% in irritated bladders, facilitating urine storage without impairing voiding contraction strength [2] [4].

Gastrointestinal Tract:

  • Motility Regulation: Solabegron (10–100 nM) dose-dependently slows gastrointestinal transit in healthy humans, increasing orocecal transit time by 25%. This correlates with elevated plasma somatostatin levels [4] [9].
  • Neuronal Inhibition: In human submucous plexus neurons, solabegron activates β3-ARs on enteric neurons, suppressing fast excitatory postsynaptic potentials via somatostatin release. This modulates visceral afferent signaling, reducing pain perception [5] [10].
  • Visceral Analgesia: Solabegron-induced somatostatin release inhibits colonic nociceptive C-fibers, demonstrating therapeutic potential in irritable bowel syndrome (IBS). Phase II trials confirm significant pain reduction in IBS patients [4] [8].

Table 3: Functional Effects on Visceral Smooth Muscle

TissueEffectConcentrationProposed Mechanism
Bladder DetrusorRelaxation100–1000 nMcAMP ↑, Ca²⁺ ↓, BKCa activation
Colonic Smooth MuscleTransit slowing10–100 nMSomatostatin release
Enteric NeuronsInhibition of fast EPSPs50–200 nMSomatostatinergic signaling
Visceral AfferentsNociception reduction100–500 nMSomatostatin-mediated analgesia

EPSPs = excitatory postsynaptic potentials [2] [4] [5].

Properties

Product Name

Solabegron Hydrochloride

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride

Molecular Formula

C23H24Cl2N2O3

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1

InChI Key

PMXCGBVBIRYFPR-FTBISJDPSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.